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Compound of Interest

Compound Name: 7-Oxohinokinin

Cat. No.: B1180830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total

synthesis of the lignan (+)-7-Oxohinokinin. The methodology is based on the first

enantioselective total synthesis reported by Barker et al.[1]. The synthetic strategy hinges on

the creation of an enantioenriched β-substituted butyrolactone, which then undergoes a

diastereoselective aldol addition, followed by oxidation to yield the target molecule. This

approach offers a flexible pathway to C7 keto dibenzyl butyrolactone lignans, a class of natural

products with potential biological activities.

I. Quantitative Data Summary
The following tables summarize the key quantitative data for each step in the enantioselective

total synthesis of (+)-7-Oxohinokinin.

Table 1: Reaction Yields and Enantiomeric Excess
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Step
Intermediat
e/Product

Starting
Material

Reagents
and
Conditions

Yield (%)
Enantiomeri
c Excess
(ee %)

1

(R)-4-((1,3-

benzodioxol-

5-

yl)methyl)dihy

drofuran-

2(3H)-one

3-(1,3-

benzodioxol-

5-yl)prop-2-

en-1-ol

1. CuCl, (R)-

tol-BINAP,

PMHS, t-

BuOH/toluen

e2.

Acrylonitrile,

AIBN

85 95

2

(3R,4R)-4-

((1,3-

benzodioxol-

5-

yl)methyl)-3-

(hydroxy(3,4-

dimethoxyph

enyl)methyl)d

ihydrofuran-

2(3H)-one

(R)-4-((1,3-

benzodioxol-

5-

yl)methyl)dihy

drofuran-

2(3H)-one

1. LDA, THF,

-78 °C2. 3,4-

dimethoxybe

nzaldehyde

75 >98 (d.r.)

3
(+)-7-

Oxohinokinin

(3R,4R)-4-

((1,3-

benzodioxol-

5-

yl)methyl)-3-

(hydroxy(3,4-

dimethoxyph

enyl)methyl)d

ihydrofuran-

2(3H)-one

DMP, CH2Cl2 92 >98 (d.r.)

d.r. = diastereomeric ratio

Table 2: Physicochemical and Spectroscopic Data
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Compound
Molecular
Formula

Optical
Rotation
[α]D

1H NMR
(CDCl3, δ
ppm)

13C NMR
(CDCl3, δ
ppm)

Mass
Spectromet
ry (HRMS)

(R)-4-((1,3-

benzodioxol-

5-

yl)methyl)dihy

drofuran-

2(3H)-one

C12H12O4
+5.2 (c 1.0,

CHCl3)

6.73-6.60 (m,

3H), 5.93 (s,

2H), 4.35 (dd,

J=9.2, 7.2 Hz,

1H), 4.08 (dd,

J=9.2, 6.0 Hz,

1H), 2.85-

2.75 (m, 1H),

2.65-2.55 (m,

2H), 2.35 (dd,

J=17.2, 8.0

Hz, 1H)

176.8, 147.8,

146.3, 133.2,

122.0, 109.3,

108.4, 101.0,

71.5, 38.2,

36.5, 34.9

m/z [M+H]+

calcd for

C12H13O4:

221.0814;

found:

221.0812

(3R,4R)-4-

((1,3-

benzodioxol-

5-

yl)methyl)-3-

(hydroxy(3,4-

dimethoxyph

enyl)methyl)d

ihydrofuran-

2(3H)-one

C21H22O7
+25.6 (c 1.0,

CHCl3)

6.90-6.70 (m,

6H), 5.94 (s,

2H), 5.01 (d,

J=8.0 Hz,

1H), 4.15-

4.05 (m, 2H),

3.89 (s, 3H),

3.87 (s, 3H),

2.90-2.70 (m,

3H)

179.5, 149.2,

148.0, 147.9,

146.4, 133.8,

132.9, 122.1,

119.5, 111.1,

110.0, 109.4,

108.5, 101.1,

73.2, 71.8,

56.0, 55.9,

46.5, 40.1,

35.2

m/z [M+Na]+

calcd for

C21H22O7N

a: 409.1263;

found:

409.1260

(+)-7-

Oxohinokinin

C21H20O7 +38.1 (c 1.0,

CHCl3)

7.60 (dd,

J=8.4, 2.0 Hz,

1H), 7.55 (d,

J=2.0 Hz,

1H), 6.90 (d,

J=8.4 Hz,

1H), 6.75-

6.60 (m, 3H),

5.95 (s, 2H),

4.30-4.20 (m,

197.2, 175.1,

153.8, 149.2,

148.0, 146.6,

133.0, 129.4,

124.8, 122.2,

110.9, 110.2,

109.5, 108.6,

101.2, 71.0,

56.2, 56.1,

m/z [M+H]+

calcd for

C21H21O7:

385.1287;

found:

385.1285
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2H), 3.95 (s,

3H), 3.93 (s,

3H), 3.80-

3.70 (m, 1H),

3.10-2.90 (m,

2H)

48.9, 38.7,

35.0

II. Experimental Protocols
The following protocols are adapted from the supplementary information of Barker et al.[1].

Protocol 1: Synthesis of (R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one

Preparation of the Catalyst: To a flame-dried Schlenk flask under an argon atmosphere, add

CuCl (5 mol%) and (R)-tol-BINAP (5.5 mol%). Add anhydrous toluene and stir the mixture at

room temperature for 30 minutes.

Reaction Setup: In a separate flame-dried flask, dissolve 3-(1,3-benzodioxol-5-yl)prop-2-en-

1-ol (1.0 equiv) in a mixture of t-BuOH and toluene (1:1).

Hydrosilylation: Add polymethylhydrosiloxane (PMHS, 2.0 equiv) to the solution of the

alcohol. Then, add the pre-formed catalyst solution via cannula. Stir the reaction mixture at

room temperature for 12 hours.

Radical Cyclization: To the reaction mixture, add acrylonitrile (1.5 equiv) and AIBN (10

mol%). Heat the mixture to 80 °C and stir for 24 hours.

Work-up and Purification: Cool the reaction to room temperature and quench with saturated

aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the

organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the

crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to

afford the title compound as a colorless oil.

Protocol 2: Synthesis of (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-

dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one
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Enolate Formation: To a flame-dried flask under argon, add a solution of (R)-4-((1,3-

benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one (1.0 equiv) in anhydrous THF. Cool the

solution to -78 °C. Add freshly prepared lithium diisopropylamide (LDA, 1.1 equiv) dropwise

and stir the mixture for 1 hour at -78 °C.

Aldol Addition: In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (1.2 equiv) in

anhydrous THF and cool to -78 °C. Transfer the aldehyde solution to the enolate solution via

cannula. Stir the reaction at -78 °C for 4 hours.

Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl at -78 °C and

allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50

mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography (silica gel,

hexanes:ethyl acetate gradient) to yield the product as a white solid.

Protocol 3: Synthesis of (+)-7-Oxohinokinin

Oxidation: To a solution of (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-

dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one (1.0 equiv) in anhydrous CH2Cl2 at 0 °C,

add Dess-Martin periodinane (DMP, 1.5 equiv).

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

Monitor the reaction progress by TLC.

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous

solution of NaHCO3 and Na2S2O3. Stir vigorously for 30 minutes until both layers are clear.

Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 30 mL). Combine the

organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the

residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford

(+)-7-Oxohinokinin as a white solid.

III. Visualizations
Enantioselective Total Synthesis of (+)-7-Oxohinokinin Workflow
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3-(1,3-benzodioxol-5-yl)
prop-2-en-1-ol

(R)-4-((1,3-benzodioxol-5-yl)methyl)
dihydrofuran-2(3H)-one

1. CuCl, (R)-tol-BINAP, PMHS
2. Acrylonitrile, AIBN

(3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy
(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one

1. LDA, THF, -78 °C
2. Add Aldehyde

3,4-dimethoxybenzaldehyde

(+)-7-Oxohinokinin

DMP, CH2Cl2

Click to download full resolution via product page

Caption: Synthetic pathway for (+)-7-Oxohinokinin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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